molecular formula C16H14F3NO B8607132 ({7-[2-(Trifluoromethyl)phenyl]-2,3-dihydro-1-benzofuran-2-yl}methyl)amine

({7-[2-(Trifluoromethyl)phenyl]-2,3-dihydro-1-benzofuran-2-yl}methyl)amine

Cat. No. B8607132
M. Wt: 293.28 g/mol
InChI Key: VBTSSRPPXRITBZ-UHFFFAOYSA-N
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Description

({7-[2-(Trifluoromethyl)phenyl]-2,3-dihydro-1-benzofuran-2-yl}methyl)amine is a useful research compound. Its molecular formula is C16H14F3NO and its molecular weight is 293.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality ({7-[2-(Trifluoromethyl)phenyl]-2,3-dihydro-1-benzofuran-2-yl}methyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ({7-[2-(Trifluoromethyl)phenyl]-2,3-dihydro-1-benzofuran-2-yl}methyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

({7-[2-(Trifluoromethyl)phenyl]-2,3-dihydro-1-benzofuran-2-yl}methyl)amine

Molecular Formula

C16H14F3NO

Molecular Weight

293.28 g/mol

IUPAC Name

[7-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1-benzofuran-2-yl]methanamine

InChI

InChI=1S/C16H14F3NO/c17-16(18,19)14-7-2-1-5-12(14)13-6-3-4-10-8-11(9-20)21-15(10)13/h1-7,11H,8-9,20H2

InChI Key

VBTSSRPPXRITBZ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C1C=CC=C2C3=CC=CC=C3C(F)(F)F)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Treatment of (7-bromo-2,3-dihydro-1-benzofuran-2-yl)methyl 4-methylbenzenesulfonate (4.0 g, 10.44 mmol) with 2-(trifluoromethyl)phenylboronic acid (2.57 g, 13.6 mmol), dichlorobis(tri-o-tolylphosphine)-palladium(II) (0.426 g, 0.542 mmol), and potassium carbonate (3.61 g, 26.09 mmol) generally according to the procedure described for Intermediate 37 provided (±)-{7-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1-benzofuran-2-yl}methyl 4-methylbenzenesulfonate. Treatment of the tosylate with sodium azide (1.31 g, 20.25 mmol) generally according to the procedure described for Intermediate 98 afforded (±)-2-(azidomethyl)-7-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1-benzofuran. Treatment of the azide with palladium on carbon (0.160 g, 10 wt. %) generally according to the procedure described for Example 1 provided 1.05 g (65%) of (±)-1-{7-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1-benzofuran-2-yl}methanamine as a white solid, hydrochloride salt. mp 204-205° C.; Anal. calcd. for C16H14F3NOHCl: C, 58.25; H, 4.59; N, 4.25. Found: C, 57.57; H, 4.52; N, 4.08.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(7-bromo-2,3-dihydro-1-benzofuran-2-yl)methyl 4-methylbenzenesulfonate
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.16 g
Type
catalyst
Reaction Step Four
Quantity
0.426 g
Type
catalyst
Reaction Step Five
Quantity
2.57 g
Type
reactant
Reaction Step Six
Quantity
3.61 g
Type
reactant
Reaction Step Seven
[Compound]
Name
Intermediate 37
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
(±)-{7-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1-benzofuran-2-yl}methyl 4-methylbenzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
1.31 g
Type
reactant
Reaction Step Eleven
[Compound]
Name
Intermediate 98
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
(±)-2-(azidomethyl)-7-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1-benzofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

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